molecular formula C11H11NO3 B8222682 3-Cyano-4-propoxybenzoic acid

3-Cyano-4-propoxybenzoic acid

Cat. No.: B8222682
M. Wt: 205.21 g/mol
InChI Key: RTCVLCCTDCZTLE-UHFFFAOYSA-N
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Description

3-Cyano-4-propoxybenzoic acid is an organic compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol It is characterized by the presence of a cyano group (-CN) and a propoxy group (-OCH2CH2CH3) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-4-propoxybenzoic acid typically involves multiple steps. One common method starts with the preparation of 3-aldehyde-4-ethyl hydroxybenzoate from ethyl p-hydroxybenzoate. This intermediate is then converted to 3-cyano-4-ethyl hydroxybenzoate, followed by the formation of 3-cyano-4-ethyl isopropoxybenzoate. Finally, this compound is obtained through the reaction of 3-cyano-4-ethyl isopropoxybenzoate .

Industrial Production Methods

Industrial production methods for this compound often aim to avoid the use of highly toxic reagents such as cuprous cyanide. Instead, cyano groups are introduced from aldehyde groups, which is more efficient and suitable for mass production. The raw materials used in these processes are typically inexpensive and readily available, making the method cost-effective .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4-propoxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoic acid core.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyano-4-propoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyano-4-propoxybenzoic acid involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the propoxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways, making the compound useful in different applications .

Comparison with Similar Compounds

Similar Compounds

    3-Cyano-4-isopropoxybenzoic acid: Similar structure but with an isopropoxy group instead of a propoxy group.

    4-Cyano-3-propoxybenzoic acid: The positions of the cyano and propoxy groups are reversed.

    3-Cyano-4-methoxybenzoic acid: Contains a methoxy group instead of a propoxy group.

Uniqueness

3-Cyano-4-propoxybenzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and research applications .

Biological Activity

3-Cyano-4-propoxybenzoic acid is a compound that has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoic acid core with a cyano group at the 3-position and a propoxy group at the 4-position. This specific arrangement influences its chemical reactivity and interaction with biological targets.

PropertyValue
Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
IUPAC Name This compound
CAS Number 123456-78-9 (example)

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Nucleophilic Addition : The cyano group can engage in nucleophilic addition reactions, which may influence metabolic pathways.
  • Influence on Enzyme Interactions : The propoxy group enhances solubility, potentially affecting enzyme binding and activity.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anti-inflammatory Effects : Studies suggest that the compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent.
  • Antimicrobial Properties : Preliminary findings indicate effectiveness against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent.
  • S1P Receptor Modulation : The compound has been identified as a modulator of Sphingosine-1-phosphate (S1P) receptors, which are involved in various physiological processes including immune response and cell migration .

Case Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in markers of inflammation. The compound was shown to inhibit the production of pro-inflammatory cytokines, suggesting a potential therapeutic application in treating inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

In vitro assays tested the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as a novel antimicrobial agent.

Research Applications

The compound serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals. Its unique structural features make it valuable for studying enzyme interactions and metabolic pathways.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundKey DifferencesPotential Applications
3-Cyano-4-isopropoxybenzoic acid Isopropoxy group instead of propoxySimilar biological activities
4-Cyano-3-propoxybenzoic acid Different positions of functional groupsVaries in reactivity
3-Cyano-4-methoxybenzoic acid Methoxy group substitutionDifferent solubility properties

Properties

IUPAC Name

3-cyano-4-propoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-5-15-10-4-3-8(11(13)14)6-9(10)7-12/h3-4,6H,2,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCVLCCTDCZTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

NaOH (5.52 g, 0.138 mol) was dissolved in water (35 ml) under ice-bath, followed by slow addition of liquid bromine (3.5 ml, 0.068 mol) under cooling. After a solution of 5-acetyl-2-n-propoxybenzonitrile (7 g, 0.034 mol) in dioxane (35 ml) was slowly added dropwise thereto, the reaction continued for 2 h. The reaction mixture was adjusted slowly to a pH of about 2 with a diluted hydrochloric acid to generate a large amount of light yellow solid. After filtered, the resultant solid was washed with ethyl acetate, and filtered to obtain the title compound (6.5 g, yield: 92%). 1H NMR (CDCl3) δ: 13.21 (1H, br), 8.18 (1H, d), 8.15 (1H, dd), 7.34 (1H, d), 4.18 (2H, t), 1.79 (2H, m), 1.00 (3H, t).
Name
Quantity
5.52 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Name
5-acetyl-2-n-propoxybenzonitrile
Quantity
7 g
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
92%

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